(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
Scientific Research Applications
Structural and Theoretical Studies
- Thermal and Optical Properties : A related compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has been studied for its thermal and optical properties. The structure of this compound, characterized by spectroscopic techniques and X-ray diffraction, exhibits both inter and intramolecular hydrogen bonds and is stabilized by various interactions. It is thermally stable in the range of 20-170°C (Karthik et al., 2021).
Medicinal Chemistry and Pharmacology
- Metabolism and Pharmacokinetics : Studies on a dipeptidyl peptidase IV inhibitor with a similar structure to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone have revealed insights into its metabolism and excretion in rats, dogs, and humans. This research is crucial for understanding the pharmacokinetics of related compounds (Sharma et al., 2012).
Synthesis and Antibacterial Activity
- Antimicrobial Activity : Derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, structurally related to the compound , have shown promising results in in vitro antibacterial and antifungal activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Analgesic Potential
- Analgesic Effects in Neuropathic Pain : A compound structurally related to this compound, used as a 5-HT(1A) receptor agonist, has been found to have long-term analgesic effects in rodent models of chronic nociceptive and neuropathic pain. This could indicate a potential application of similar compounds in pain management (Colpaert et al., 2004).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has been shown to interact with G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The nature of these interactions involves the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion .
Cellular Effects
In terms of cellular effects, this compound influences cell function by stimulating insulin release and promoting GLP-1 secretion . This impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of glucose levels in the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GPR119 . This interaction leads to the activation of the receptor, which in turn stimulates the release of insulin and GLP-1 . This results in changes in gene expression and enzyme activity, contributing to the regulation of glucose levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in both acute and chronic in vivo rodent models of diabetes . The compound showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound was efficacious in both acute and chronic in vivo rodent models of diabetes, showing a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to glucose regulation . The compound interacts with GPR119, influencing the release of insulin and GLP-1, which are key components of glucose metabolism .
Transport and Distribution
Given its interaction with GPR119, it is likely that it is transported to areas where this receptor is expressed, such as pancreatic β-cells and enteroendocrine cells .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with GPR119 . As GPR119 is a membrane-bound receptor, the compound may be localized at the cell membrane where it can interact with the receptor .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c18-13-8-22-16(23-9-13)26-14-2-1-7-24(10-14)15(25)11-3-5-12(6-4-11)17(19,20)21/h3-6,8-9,14H,1-2,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZTVNFDRWULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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